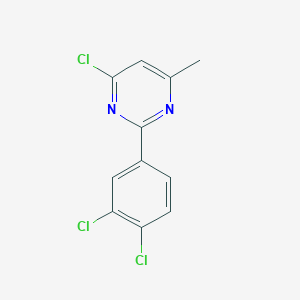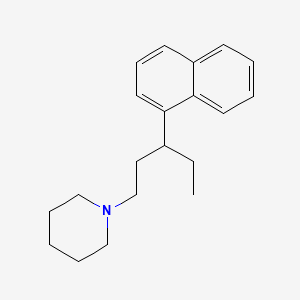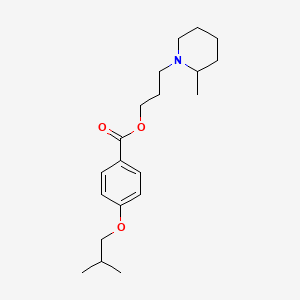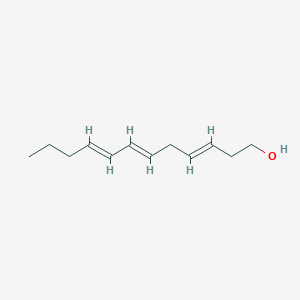
3,6,8-Dodecatrien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,8-Dodecatrien-1-ol is an aliphatic alcohol with the molecular formula C₁₂H₂₀O. It is known for its role as a trail-following pheromone in certain termite species, such as Reticulitermes lucifugus grassei and Reticulitermes santonensis . This compound is characterized by its three conjugated double bonds and a hydroxyl group at the terminal position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Dodecatrien-1-ol typically involves the use of aliphatic precursors and specific reaction conditions to ensure the formation of the desired triene structure. One common method involves the use of Grignard reagents and subsequent reactions to introduce the double bonds and hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic hydrogenation and controlled oxidation processes. The exact methods can vary depending on the desired purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,6,8-Dodecatrien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of dodecatrienal or dodecatrienoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of dodecatrienyl chloride.
Aplicaciones Científicas De Investigación
3,6,8-Dodecatrien-1-ol has several scientific research applications:
Chemistry: Used as a model compound for studying aliphatic alcohols and their reactions.
Industry: Used in the synthesis of other complex organic compounds and as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 3,6,8-Dodecatrien-1-ol involves its interaction with specific receptors in the target organisms. In termites, it binds to olfactory receptors, triggering a trail-following behavior. The molecular targets include olfactory receptor neurons that are sensitive to the compound’s structure and concentration .
Comparación Con Compuestos Similares
Similar Compounds
(Z,Z,E)-3,6,8-Dodecatrien-1-ol: Another isomer with similar pheromone activity.
(Z)-Dodec-3-en-1-ol: A monoene alcohol with pheromone properties.
Neocembrene: A diterpene with trail-following pheromone activity in termites.
Uniqueness
3,6,8-Dodecatrien-1-ol is unique due to its specific structure with three conjugated double bonds and its role as a trail-following pheromone in multiple termite species. Its ability to function both as a trail-following and sex pheromone highlights its versatility in chemical communication .
Propiedades
Fórmula molecular |
C12H20O |
|---|---|
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
(3E,6E,8E)-dodeca-3,6,8-trien-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-7,9-10,13H,2-3,8,11-12H2,1H3/b5-4+,7-6+,10-9+ |
Clave InChI |
KWVQYNPBWXUHHT-ZYXMWXIMSA-N |
SMILES isomérico |
CCC/C=C/C=C/C/C=C/CCO |
SMILES canónico |
CCCC=CC=CCC=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)

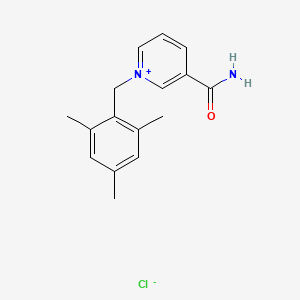

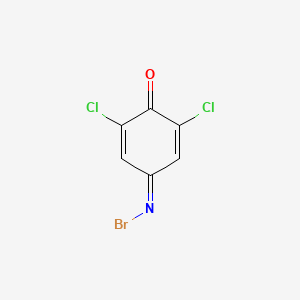
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
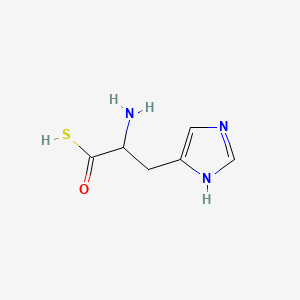
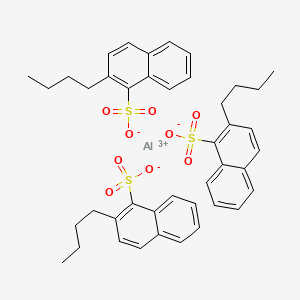
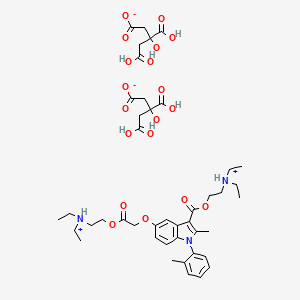
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
